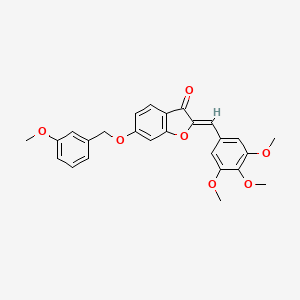

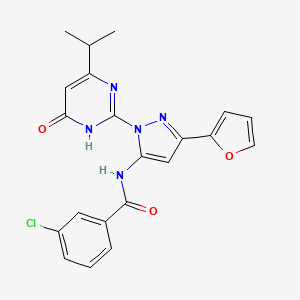

![molecular formula C22H21F3N4O2 B2492307 4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine CAS No. 1030386-16-3](/img/structure/B2492307.png)

4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is of interest due to its structural features, incorporating elements such as a pyrazole ring, a nitrophenyl group, a trifluoromethyl group, and a piperidine moiety. These features suggest a potential for diverse chemical reactions and interactions, contributing to its significance in various scientific studies.

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. For example, Kumar et al. (2004) described the synthesis of a related compound through a series of reactions starting from propiophenone derivatives, achieving a significant yield and showcasing the complex synthetic routes required for these molecules (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray crystallography, revealing intricate details about their crystal packing and molecular conformations. Zonouz et al. (2010) detailed the orthogonal arrangement of certain substituents and the cis/cis arrangement of ester groups, highlighting the importance of molecular geometry in the overall properties of these compounds (Zonouz et al., 2010).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, leveraging their reactive sites for further functionalization. Abdallah et al. (2007) explored reactions involving nitrophenyl-piperidinostyrene, leading to the synthesis of derivatives with potential biological activity (Abdallah et al., 2007). The chemical reactivity is often influenced by the electronic nature of the substituents and the steric hindrance provided by the molecular framework.

Aplicaciones Científicas De Investigación

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound is likely involved in studies related to cytochrome P450 (CYP) enzymes, which metabolize a structurally diverse number of drugs. The selectivity of chemical inhibitors for CYP isoforms plays a crucial role in deciphering the involvement of specific isoforms and predicting drug-drug interactions. Although not directly mentioned, compounds with similar structural features are evaluated for their potency and selectivity as chemical inhibitors in human liver microsomal incubations, emphasizing the importance of understanding these interactions in pharmacology and toxicology (Khojasteh et al., 2011).

Nucleophilic Aromatic Substitution of the Nitro-group

Research on the reactions of piperidine with nitrobenzenes, resulting in products like 2-nitro-1-piperidinobenzene, highlights the compound's relevance in studies on nucleophilic aromatic substitution. This reaction mechanism, not directly citing the compound but relevant to its structural class, provides insights into the synthesis of related compounds and their potential applications in developing new chemical entities with specific functionalities (Pietra & Vitali, 1972).

Antifungal Pharmacophore Sites

In the context of combating Fusarium oxysporum, research involving pyrazole derivatives, including discussions on structure–activity relationship (SAR) interpretations, suggests the compound's framework could contribute to developing antifungal agents. The identification of antifungal pharmacophore sites within this chemical class indicates the potential for these compounds to serve as templates for designing new antifungal agents (Kaddouri et al., 2022).

Ligands for D2-like Receptors

Arylcycloalkylamines, which include structural features similar to those of the compound , are investigated for their roles as pharmacophoric groups in antipsychotic agents. This research emphasizes the importance of arylalkyl substituents in improving the potency and selectivity of binding affinity at D2-like receptors, suggesting potential applications in designing new therapeutic agents for psychiatric disorders (Sikazwe et al., 2009).

Mecanismo De Acción

Pyrazoles

are a class of organic compounds with the formula C₃H₃N₂H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Propiedades

IUPAC Name |

4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O2/c23-22(24,25)18-6-4-15(5-7-18)14-28-10-8-16(9-11-28)20-13-21(27-26-20)17-2-1-3-19(12-17)29(30)31/h1-7,12-13,16H,8-11,14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVXMNXAKJTSDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)

![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)

![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)

![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)

![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)